

Safety and Toxicity Profile of Mesuol: A Technical Guide

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Compound of Interest

Compound Name: *Mesuol*

Cat. No.: *B097887*

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Disclaimer: This document summarizes the currently available scientific information regarding the safety and toxicity of **Mesuol**. It is intended for researchers, scientists, and drug development professionals. A significant portion of the available toxicological data pertains to extracts of *Mesua ferrea*, the natural source of **Mesuol**, rather than the purified compound itself. Therefore, the information presented should be interpreted with caution and serves as a preliminary guide for further investigation.

Introduction

Mesuol is a natural 4-phenylcoumarin isolated from the seeds of *Mesua ferrea* L., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] Emerging research has highlighted its potential therapeutic properties, including immunomodulatory and antioxidant activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the existing preclinical safety data for **Mesuol** and related *Mesua ferrea* extracts.

Non-Clinical Toxicity

Acute Toxicity

No studies reporting the acute toxicity (LD50) of purified **Mesuol** were identified in the public domain. However, an acute toxicity study was conducted on the methanolic extract of *Mesua ferrea* leaves in Swiss albino mice. In this study, oral administration of the extract at doses of

50 mg/kg, 500 mg/kg, and 2000 mg/kg did not result in any mortality or signs of acute toxicity over the observation period. This suggests a low order of acute toxicity for the methanolic leaf extract.[3]

Subacute and Subchronic Toxicity

A 28-day repeated dose oral toxicity study of the ethanolic extract of Mesua ferrea flowers was conducted in Wistar rats in accordance with OECD Guideline 407.[4][5]

Table 1: Summary of 28-Day Repeated Dose Oral Toxicity Study of Mesua ferrea Flower Extract in Wistar Rats[4][5]

Parameter	Dose Levels (mg/kg/day)	Observations
Mortality	100, 500, 1000	No mortality observed.
Clinical Signs	100, 500, 1000	No treatment-related clinical signs of toxicity.
Body Weight	100, 500, 1000	No adverse effects on body weight gain.
Food Consumption	100, 500, 1000	No significant changes in food consumption.
Hematology	100, 500, 1000	No treatment-related alterations in hematological parameters.
ClinicalBiochemistry	100, 500, 1000	No significant changes at 100 and 500 mg/kg. At 1000 mg/kg, a slight increase in AST and ALT was noted.
Gross Pathology	100, 500, 1000	No treatment-related gross pathological findings.
Histopathology	100, 500	No significant histopathological changes.
1000	Mild lymphocytic infiltration and hepatocyte degeneration in the liver of both sexes.	
NOAEL	500	The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 500 mg/kg/day.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study[\[4\]](#)[\[5\]](#)

- Test System: Wistar rats (male and female).

- Guideline: OECD Guideline 407 for the Testing of Chemicals, Repeated Dose 28-Day Oral Toxicity Study in Rodents.
- Test Substance: Ethanolic extract of Mesua ferrea flowers.
- Dose Levels: 0 (control), 100, 500, and 1000 mg/kg body weight/day.
- Route of Administration: Oral gavage.
- Duration of Treatment: 28 days.
- Observations: Mortality, clinical signs, body weight, food consumption, hematology, clinical biochemistry, gross pathology, and histopathology.

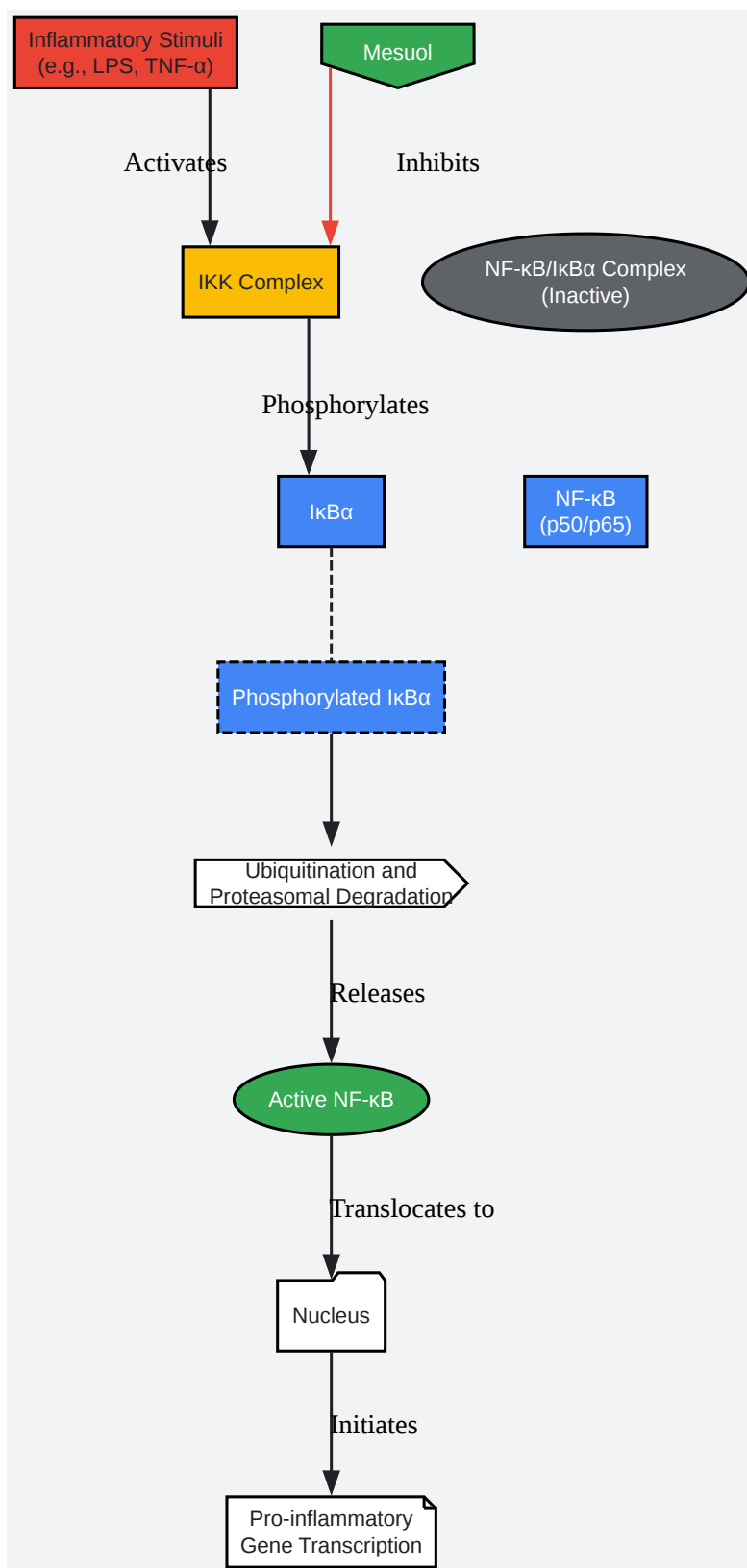
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of **Mesuol**.

Mechanism of Action and Potential Toxicological Pathways

Mesuol has been reported to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF- κ B) signaling pathway. The NF- κ B pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory drugs.

Below is a diagram illustrating the proposed mechanism of action of **Mesuol** on the NF- κ B signaling pathway.



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